3,3,5,5,5-pentafluoropentanoic acid
Description
Properties
CAS No. |
2228848-44-8 |
|---|---|
Molecular Formula |
C5H5F5O2 |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5,5-pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas safely. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5,5-Pentafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into partially fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Mechanism of Action
The mechanism of action of 3,3,5,5,5-pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the chemical properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Differences
Table 1: Key Properties of Fluorinated Pentanoic Acid Derivatives
*Estimated based on increased fluorine content.
Key Observations:
Fluorine Substitution and Acidity: Increased fluorine substitution (e.g., heptafluoro vs. pentafluoro) lowers pKa due to stronger electron-withdrawing effects. For example, 3,3,4,4,5,5,5-heptafluoropentanoic acid is ~10× more acidic than non-fluorinated pentanoic acid . 4,4,5,5,5-Pentafluoropentanoic acid has intermediate acidity compared to heptafluoro and trifluoro derivatives.
Lipophilicity (LogP) :
- Fluorination increases LogP, enhancing membrane permeability. The heptafluoro derivative (LogP ~3.2) is more lipophilic than the pentafluoro compound (LogP 2.05), making it suitable for hydrophobic applications .
Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
